A Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer unique vectors in chemical space and potent biological activity. Among these, nitrogen-containing fused heterocyclic systems are of paramount importance. This guide provides an in-depth technical overview of 6-Chloro-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family. We will explore its core chemical and physical properties, established synthetic routes, key reactivity patterns, and its emerging role as a privileged scaffold in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Introduction: The Significance of the Pyrrolopyridine Scaffold
Pyrrolopyridines, commonly known as azaindoles, are bicyclic heterocycles that are isosteric to indole. Their unique combination of a hydrogen-bond-donating pyrrole ring and a hydrogen-bond-accepting pyridine ring makes them ideal pharmacophores for interacting with a wide array of biological targets, especially protein kinases.[1][2] The specific isomer, 6-Chloro-1H-pyrrolo[3,2-c]pyridine, positions a reactive chlorine atom on the pyridine ring, providing a crucial synthetic handle for diversification and library synthesis, making it a highly valuable starting material for drug discovery campaigns.
Core Chemical and Physical Properties
The fundamental properties of 6-Chloro-1H-pyrrolo[3,2-c]pyridine are summarized below. While experimental data for properties like melting and boiling points are not widely published, typical for specialized reagents, they can be determined empirically or obtained from suppliers.
| Property | Value | Source |
| IUPAC Name | 6-chloro-1H-pyrrolo[3,2-c]pyridine | N/A |
| Molecular Formula | C₇H₅ClN₂ | [3] |
| Molecular Weight | 152.58 g/mol | [3] |
| CAS Number | 74976-31-1 | [4] |
| Appearance | Typically an off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General Chemical Principles |
Spectroscopic Profile
A comprehensive understanding of the spectroscopic signature is critical for reaction monitoring and structural confirmation.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The N-H proton of the pyrrole ring will appear as a broad singlet, typically downfield. The protons on the pyridine ring will be influenced by the electronegative chlorine atom and the ring nitrogen.
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¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the carbon atoms of the bicyclic core. The carbon atom attached to the chlorine (C-6) will exhibit a characteristic chemical shift. Spectroscopic data for various derivatives confirm these assignments.[5]
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The construction of the pyrrolo[3,2-c]pyridine scaffold is a non-trivial synthetic challenge. A robust method has been demonstrated for a closely related analog, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which serves as an excellent template for accessing the chloro-substituted target. The strategy involves the formation of a substituted pyridine N-oxide, followed by functionalization and a reductive cyclization to build the fused pyrrole ring.[5]
Synthetic Workflow Overview
The multi-step synthesis provides a reliable pathway to the core structure, which can then be used in further derivatization.
Caption: Multi-step synthesis of the pyrrolo[3,2-c]pyridine core.
Representative Experimental Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine[5]
This protocol, adapted from the literature, illustrates the key steps. The synthesis of the 6-chloro analog would follow a similar pathway, starting with the corresponding chloro-pyridine precursor.
-
Oxidation: 2-Bromo-5-methylpyridine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with m-chloroperbenzoic acid (m-CPBA) at 0 °C, then stirred at room temperature until the starting material is consumed. The resulting 2-bromo-5-methylpyridine-1-oxide is isolated after an aqueous workup.
-
Nitration: The N-oxide product is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature. The reaction introduces a nitro group at the C-4 position.
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Enamine Formation: The resulting 4-nitro derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form a key enamine intermediate.
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Reductive Cyclization: The intermediate is treated with iron powder in acetic acid. This step accomplishes both the reduction of the nitro group and the subsequent cyclization to form the fused pyrrole ring, yielding the final 6-bromo-1H-pyrrolo[3,2-c]pyridine product.
Chemical Reactivity and Derivatization
The utility of 6-Chloro-1H-pyrrolo[3,2-c]pyridine stems from its predictable reactivity at several key positions, allowing for controlled and diverse functionalization.
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C-6 Chloro Group: This is the primary site for derivatization. The chlorine atom activates the position for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern medicinal chemistry for constructing C-C and C-N bonds.
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N-1 Pyrrole Proton: The N-H proton is weakly acidic and can be deprotonated with a strong base.[6] The resulting anion can be alkylated or acylated. This position is also frequently protected (e.g., with SEM or BOC groups) to prevent unwanted side reactions during subsequent synthetic steps.
-
Pyrrole Ring: As an electron-rich system, the pyrrole moiety is susceptible to electrophilic substitution, although the reactivity is modulated by the fused, electron-withdrawing pyridine ring.
Palladium-Catalyzed Cross-Coupling at C-6
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method to introduce aryl or heteroaryl substituents at the C-6 position. This transformation is fundamental to exploring the structure-activity relationship (SAR) of the scaffold.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Representative Protocol: Suzuki Cross-Coupling[5]
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Setup: To a reaction vessel, add 6-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Degassing: Add a suitable solvent system (e.g., dioxane/water or DME) and thoroughly degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, under an inert atmosphere.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Applications in Modern Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a highly effective core for developing potent and selective inhibitors of key biological targets, particularly in oncology.
Case Study 1: Tubulin Polymerization Inhibitors for Cancer Therapy
Recent research has demonstrated that derivatives of 1H-pyrrolo[3,2-c]pyridine can function as potent inhibitors of tubulin polymerization by binding to the colchicine site.[5] This mechanism disrupts the formation of the mitotic spindle, a critical structure for cell division.
Caption: Mechanism of action for tubulin-inhibiting derivatives.
This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells. One reported derivative exhibited potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values in the low nanomolar range.[5]
Case Study 2: FMS Kinase (CSF-1R) Inhibitors
The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages. Over-expression of FMS is linked to various cancers (ovarian, prostate, breast) and inflammatory diseases like rheumatoid arthritis.[7] A series of pyrrolo[3,2-c]pyridine derivatives were developed and tested as FMS kinase inhibitors. One compound, in particular, showed an IC₅₀ of 30 nM against FMS kinase and demonstrated potent antiproliferative activity across a panel of cancer cell lines, highlighting its potential as a therapeutic candidate for both cancer and inflammatory conditions.[7]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-Chloro-1H-pyrrolo[3,2-c]pyridine is not universally available, data from closely related chloro-azaindoles provide a strong basis for safe handling procedures.[8][9][10]
-
Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[9] May cause serious eye damage/irritation and skin irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
6-Chloro-1H-pyrrolo[3,2-c]pyridine is a strategically important heterocyclic building block with significant potential for drug discovery. Its well-defined reactivity, particularly the capacity for palladium-catalyzed cross-coupling at the C-6 position, provides medicinal chemists with a reliable platform for generating diverse libraries of novel compounds. As demonstrated by its successful application in the development of potent tubulin polymerization inhibitors and FMS kinase inhibitors, this scaffold is poised to remain a valuable asset in the ongoing search for next-generation therapeutics.
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